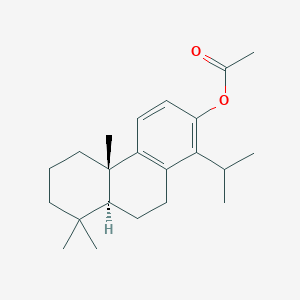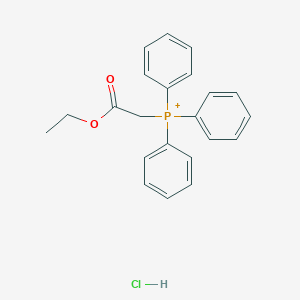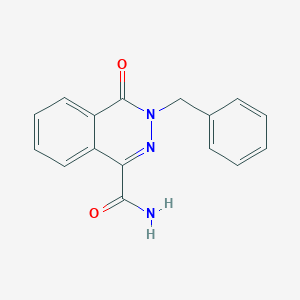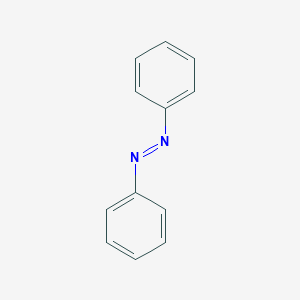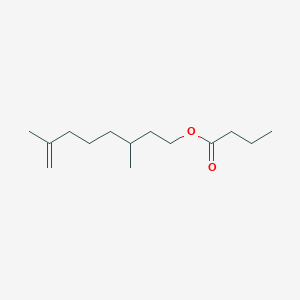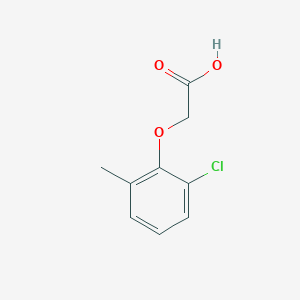
2-Chloro-6-methylphenoxyacetic acid
概要
説明
2-Chloro-6-methylphenoxyacetic acid is a chemical compound related to the family of phenoxyacetic acids, which are known for their applications in various fields including agriculture and medicine. While the provided papers do not directly discuss 2-Chloro-6-methylphenoxyacetic acid, they do provide insights into similar compounds, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), which share structural similarities and may exhibit comparable properties and reactivity patterns .
Synthesis Analysis
The synthesis of related phenoxyacetic acids typically involves the introduction of various substituents onto the aromatic ring, which can significantly affect the compound's activity and properties. For example, the synthesis of a series of substituted phenoxyacetic acids has been reported, where the introduction of different substituents was tested for their effects on the affinity of hemoglobin for oxygen . Although the exact synthesis of 2-Chloro-6-methylphenoxyacetic acid is not detailed, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acids is characterized by the presence of a phenoxy group attached to an acetic acid moiety. Substituents on the aromatic ring, such as chlorine and methyl groups, can influence the electronic distribution and steric effects, which in turn affect the compound's reactivity and interactions . The exact structure of 2-Chloro-6-methylphenoxyacetic acid would likely exhibit similar characteristics.
Chemical Reactions Analysis
Phenoxyacetic acids undergo various chemical reactions, including interactions with hydroxyl radicals, which can lead to different degradation mechanisms. For instance, MCPA's degradation in the presence of hydroxyl radicals has been studied, revealing that the position and nature of substituents on the aromatic ring influence the reaction pathways and the ease of degradation . These insights could be extrapolated to understand the reactivity of 2-Chloro-6-methylphenoxyacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acids are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as chlorine can affect the acidity and solubility of these compounds. Studies on MCPA have shown that its electrochemical degradation is pH-dependent and that it can form complexes with heavy metals, which could also be relevant for 2-Chloro-6-methylphenoxyacetic acid . Additionally, the presence of substituents can modulate the physiological activity of these compounds in plant growth regulation .
科学的研究の応用
Application 1: Photocatalytic Oxidation
- Summary of the Application : This research investigated the photocatalytic degradation of the 4-chloro-2-methylphenoxyacetic acid herbicide and its primary intermediate (4-chloro-2-methyl phenol) using a coupled catalyst TiO2 modified with iron oxide species, FeOOH and Fe2O3 (FeOx, 0.5 wt.%), under UV–Vis radiation assisted with persulfate or peroxymonosulfate .
- Methods of Application : The FeOx–TiO2 composite was prepared by a microwave-assisted sol–gel method. A response surface methodology based on Central Composite Design was used to obtain the optimal oxidant agent (persulfate or peroxymonosulfate), oxidant dosage, and solution pH conditions to enhance the 4-chloro-2-methylphenoxyacetic acid mineralization .
- Results or Outcomes : The 87.04% of 4-chloro-2-methylphenoxyacetic acid mineralization was achieved by FeOx–TiO2 composite with persulfate (5 mM) under UV–Vis radiation at pH 7 in 150 min showing a synergic effect .
Application 2: Environmental Contamination and Remediation
- Summary of the Application : Inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), and their metabolites throughout the environment .
- Methods of Application : Various methods have been investigated for the removal of phenoxy herbicides from water systems, including physicochemical methods using various adsorbent materials and photocatalysis, biodegradation, phytoremediation, and rhizoremediation .
- Results or Outcomes : The chapter deals with the current status of selected phenoxy herbicide production, their commercial sale and use, mode of action, legislation, physical and chemical properties and their fate in the environment, levels observed in water ecosystems, effects on biota, and remediation technologies .
Application 3: Herbicide
- Summary of the Application : MCPA is a widely used phenoxy herbicide introduced in 1945. It selectively controls broad-leaf weeds in pasture and cereal crops .
- Methods of Application : MCPA is typically applied post-emergence for the control of annual and perennial weeds in cereals, grassland, and turf .
- Results or Outcomes : The use of MCPA has been effective in controlling broad-leaf weeds, thereby increasing crop productivity .
Application 4: Anticonvulsant and Analgesic
- Summary of the Application : 2-Chloro-6-methylphenoxyacetic Acid could be useful as an anticonvulsant and analgesic .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application 5: Environmental Contamination and Remediation
- Summary of the Application : The fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil, each applied according to their recommended field rates, retarded the degradation of the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MPCA) in soil .
- Methods of Application : The study provides evidence that the fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil, each applied according to their recommended field rates, retarded the degradation of the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MPCA) in soil .
- Results or Outcomes : MCPA dissipation times were between 1.6 and 1.9 days without and 2.5–3.5 days with co-applied fungicides .
Application 6: Pesticide
- Summary of the Application : MCPA is extensively used in agriculture to prevent infestation of crops, control plant-associated diseases and pests, and increase crop productivity .
- Methods of Application : In typical agricultural practice, tank mixing of two or more plant protection products or the subsequent applications of herbicides, fungicides, and insecticides are common application strategies to improve pest control .
- Results or Outcomes : The use of MCPA has been effective in controlling pests, thereby increasing crop productivity .
Application 7: Anticonvulsant and Analgesic
- Summary of the Application : 2-Chloro-6-methylphenoxyacetic Acid could be useful as an anticonvulsant and analgesic .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application 8: Water Contamination and Remediation
- Summary of the Application : MCPA is a phenoxy systemic herbicide used in post-emergence for the control of annual and perennial weeds in cereals, grassland and turf. It is very mobile and in aqueous solution occurs mainly in the anionic form, with a solubility at neutral pH of 270.9 mg L −1 and a half life of several weeks .
- Methods of Application : Various methods have been investigated for the removal of phenoxy herbicides from water systems, including physicochemical methods using various adsorbent materials and photocatalysis .
- Results or Outcomes : This pesticide, which is classified by the U.S. Environmental Protection Agency (EPA) as a potential groundwater contaminant, is suspected to have mutagenic and carcinogenic properties .
Safety And Hazards
将来の方向性
While specific future directions for 2-Chloro-6-methylphenoxyacetic acid are not mentioned in the search results, there are indications of ongoing research in related areas. For example, the catalytic reduction of carboxylic acid derivatives, which involves molecular hydrogen as the reducing agent, has witnessed rapid development in recent years .
特性
IUPAC Name |
2-(2-chloro-6-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKFTSLSDHFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041186 | |
| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylphenoxyacetic acid | |
CAS RN |
19094-75-8 | |
| Record name | 2-(2-Chloro-6-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-o-tolyloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19094-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-o-tolyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



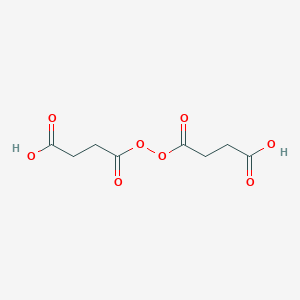
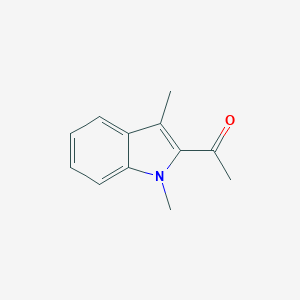
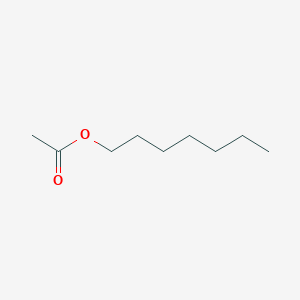
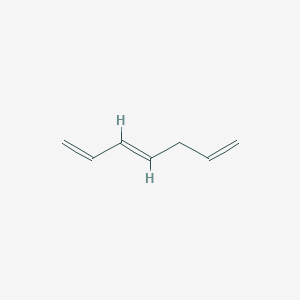
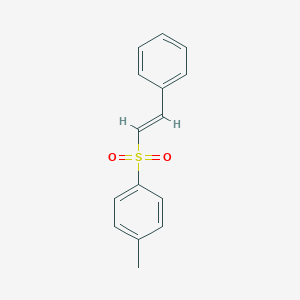
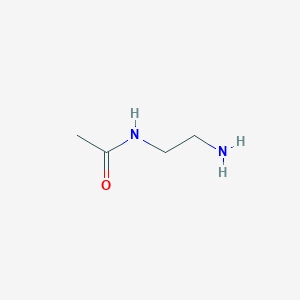
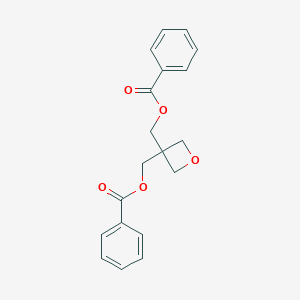
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
